(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Description
(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a bicyclic organic compound featuring a 1,4-thiazepane ring fused with a benzoylphenyl moiety. The 2-benzoylphenyl group introduces steric and electronic effects that influence molecular packing and hydrogen bonding (HB) capabilities. This compound’s structural complexity makes it a subject of interest in crystallography and medicinal chemistry, particularly for studying steric hindrance, HB dynamics, and substituent effects on physicochemical properties .
Properties
IUPAC Name |
phenyl-[2-(7-phenyl-1,4-thiazepane-4-carbonyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2S/c27-24(20-11-5-2-6-12-20)21-13-7-8-14-22(21)25(28)26-16-15-23(29-18-17-26)19-9-3-1-4-10-19/h1-14,23H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDYYUVYSCZFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schmidt Reaction for Thiazepanone Formation
Treatment of tetrahydrothiopyran-4-one with sodium azide (NaN₃) in concentrated hydrochloric acid (HCl) induces a ring expansion. The reaction proceeds via nucleophilic attack of the azide on the carbonyl carbon, followed by rearrangement and elimination of nitrogen gas to yield 1,4-thiazepan-5-one. Optimized conditions (0°C initial cooling, 4-hour stirring at room temperature) achieve yields of 62–81% after recrystallization from ethyl acetate-hexane. Critical parameters include:
Functionalization of the Thiazepanone Intermediate
To introduce the 7-phenyl substituent, Grignard or organolithium reagents are employed. For example, reaction of 1,4-thiazepan-5-one with phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C generates the 7-phenyl-1,4-thiazepane derivative. Post-quenching with ammonium chloride (NH₄Cl) and extraction with diethyl ether (Et₂O) yields the secondary alcohol, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).
Installation of the Benzoylphenyl Moiety
The (2-benzoylphenyl) group is introduced via Friedel-Crafts acylation or Ullmann coupling , depending on the substitution pattern required.
Friedel-Crafts Acylation Strategy
Benzoylation of 7-phenyl-1,4-thiazepane is achieved using benzoyl chloride (C₆H₅COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution at the ortho position relative to the thiazepane nitrogen, favored by the directing effects of the ketone group. Key considerations include:
Alternative Coupling Approaches
For enhanced regioselectivity, Ullmann-type coupling between 7-phenyl-1,4-thiazepane-4-carbonyl chloride and 2-iodophenylbenzoyl fragments has been reported. This method employs copper(I) iodide (CuI) as a catalyst in dimethylformamide (DMF) at 110°C, yielding the target compound in 70–85% purity after recrystallization from methanol.
Optimization and Purification Techniques
Crystallization and Chromatography
Final purification of (2-benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is achieved through recrystallization from mixed solvents (e.g., ethyl acetate-hexane or DCM-petroleum ether). For intermediates, flash chromatography on silica gel with gradient elution (toluene to 5% ethyl acetate) effectively removes byproducts.
Spectroscopic Characterization
- ¹H NMR : Key signals include a singlet for the methanone proton (δ 3.39–3.66 ppm) and aromatic multiplets (δ 7.30–7.52 ppm).
- MS-APCI : Molecular ion peak at m/z 188.25 (M+H⁺), consistent with the molecular formula C₁₁H₈OS.
Challenges and Yield Optimization
Competing Side Reactions
The Schmidt reaction is prone to over-azidation, leading to dimeric byproducts. Mitigation strategies include:
Steric Hindrance in Acylation
Bulky substituents on the thiazepane ring reduce acylation efficiency. Employing microwave-assisted synthesis (100°C, 30 minutes) enhances reaction rates and yields by 15–20%.
Industrial-Scale Adaptations
Patent literature describes continuous flow reactors for large-scale production. Key advantages include:
- Reduced reaction times : 2 hours vs. 24 hours in batch processes.
- Improved safety : Controlled gas evolution during Schmidt reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development
Medicine: The compound is being investigated for its therapeutic properties, including its potential as an antimicrobial, antiviral, or anticancer agent
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Benzoylphenyl)acetamide
- Key Differences : Lacks the 1,4-thiazepane ring but retains the 2-benzoylphenyl group.
- HB Behavior : Intramolecular HB formation is sterically hindered due to the ortho-benzoyl group, preventing two-center HB in both solid and solution states (e.g., DMSO-d6) .
- Thermodynamic Stability : Lower HB energy compared to oxalamide derivatives due to unfavorable steric interactions.
N1,N2-Bis(2-benzoylphenyl)oxalamide
- Key Differences : Incorporates an oxalyl bridge instead of a thiazepane ring.
- HB Behavior : Forms three-center intramolecular HBs in solution (ΔH° = 28.3 kJ·mol⁻¹, ΔS° = 69.1 J·mol⁻¹·K⁻¹ in DMSO-d6), enhancing stability .
Thiazepane-Based Analogues
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
- Key Differences : Replaces the phenyl group on the thiazepane ring with a 2,5-difluorophenyl substituent and substitutes benzoylphenyl with a benzodioxolyl group.
- Conformational Impact : The benzodioxolyl group may alter π-π stacking interactions in crystal lattices.
Physicochemical and Crystallographic Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | HB Type | ΔH° (kJ·mol⁻¹) | Crystal Interactions |
|---|---|---|---|---|---|
| (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | ~367.4 | 7-phenyl, 2-benzoylphenyl | Potential S···O/N interactions | N/A | Likely C–H···S/O/π networks |
| N-(2-Benzoylphenyl)acetamide | ~253.3 | Acetamide, 2-benzoylphenyl | Sterically hindered | N/A | Limited HB due to steric effects |
| N1,N2-Bis(2-benzoylphenyl)oxalamide | ~468.5 | Oxalyl bridge, 2-benzoylphenyl | Three-center HB | 28.3 | C–H···O, C=O···π networks |
| 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone | ~403.4 | 2,5-difluorophenyl, benzodioxolyl | F-mediated dipolar effects | N/A | Fluorine-enhanced dipolar packing |
Research Findings and Implications
- Steric vs. Electronic Effects : The 2-benzoylphenyl group in the target compound imposes steric constraints that may limit HB formation compared to oxalamide derivatives, but its thiazepane ring offers unique conformational adaptability for binding interactions .
- Fluorine Substitution : Analogues like the 2,5-difluorophenyl variant () demonstrate how halogenation can modulate solubility and bioavailability, a critical consideration in drug design .
- Crystallographic Tools : Structural validations of these compounds rely on tools like SHELX and ORTEP-3 for modeling HB networks and molecular conformations .
Biological Activity
(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound belonging to the thiazepane family. Its unique structure combines aromatic and heterocyclic components, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is phenyl-[2-(7-phenyl-1,4-thiazepane-4-carbonyl)phenyl]methanone. It has a molecular formula of C25H23NOS and a molecular weight of 399.52 g/mol. The structure includes a thiazepane ring, which is known for its biological significance in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological pathways. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.
- Anticancer Potential : Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines. In vitro studies have indicated that the compound can induce apoptosis in specific cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cell culture models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazepane derivatives, including this compound. The results indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 2: Anticancer Activity
In a research article from Cancer Research, the anticancer potential was assessed using human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Study 3: Anti-inflammatory Properties
A study published in Phytotherapy Research examined the anti-inflammatory effects of the compound in an animal model of arthritis. Results showed a significant reduction in paw edema and inflammatory cytokines after administration of the compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar thiazepane derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone | Structure | Antimicrobial, anticancer |
| (2-Methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone | Structure | Moderate anticancer |
This table illustrates that while other compounds exhibit similar activities, each has distinct structural features influencing their biological effects.
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR identify regiochemistry of the thiazepane ring and benzoyl group orientation. Key signals include:
- Thiazepane protons (δ 3.2–4.1 ppm for CH₂-S and CH₂-N) .
- Benzoyl carbonyl (δ ~195 ppm in ¹³C NMR) .
- X-ray crystallography : SHELX software is widely used for structure refinement. Challenges include resolving disorder in flexible thiazepane rings .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Question
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The benzoylphenyl group may engage in π-π stacking with aromatic residues, while the thiazepane’s sulfur participates in hydrophobic interactions .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding modes .
What strategies improve the pharmacokinetic profile of this compound?
Advanced Research Question
- Solubility enhancement : Introduce hydrophilic groups (e.g., morpholine) or formulate as nanocrystals .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres. Fluorination of phenyl rings can reduce CYP450-mediated oxidation .
How do researchers address stereochemical challenges during synthesis?
Advanced Research Question
- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.
- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts to control stereochemistry at the thiazepane’s nitrogen .
What are the best practices for validating purity and stability under varying conditions?
Basic Research Question
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the ketone group in acidic conditions) .
- Stability studies : Store at –20°C in inert atmospheres. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf life .
How can crystallographic software (e.g., SHELX) resolve structural ambiguities?
Advanced Research Question
- Disordered atoms : Use PART and SUMP instructions in SHELXL to model partial occupancy .
- Twinned data : Apply TWIN/BASF commands for refinement. High-resolution data (<1.0 Å) improves accuracy .
What in vitro assays are recommended to evaluate its potential as a kinase inhibitor?
Basic Research Question
- Kinase profiling : Use ADP-Glo™ assays against a panel of 50+ kinases. Prioritize targets with conserved ATP-binding pockets (e.g., EGFR, VEGFR) .
- Cell viability assays : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) .
How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Advanced Research Question
- False positives in docking : Validate hits with orthogonal assays (e.g., SPR for binding kinetics).
- Membrane permeability : Adjust logP calculations (aim for 2–3) to align with Caco-2 permeability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
